![molecular formula C22H21ClN2O4S2 B2508214 N1-(4-chlorobenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide CAS No. 896339-48-3](/img/structure/B2508214.png)
N1-(4-chlorobenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide
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Overview
Description
“N1-(4-chlorobenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide” is a complex organic compound. It likely contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also seems to have a benzyl group (a phenyl ring attached to a CH2 group) and a tosyl group (a sulfur-containing group derived from toluenesulfonic acid).
Scientific Research Applications
Catalyst Systems in Organic Synthesis
Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for Goldberg amidation, facilitating reactions with (hetero)aryl chlorides that were previously challenging to perform efficiently using Cu-catalysis. This advancement allows for the synthesis of a broad array of functionalized (hetero)aryl chlorides and a wide spectrum of aromatic and aliphatic primary amides with good to excellent yields, expanding the scope of amidation reactions in organic synthesis (De, Yin, & Ma, 2017).
Synthesis of Di- and Mono-oxalamides
A novel synthetic approach leveraging N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing a versatile method for producing both anthranilic acid derivatives and oxalamides. This methodology is significant for the synthesis of complex molecules, demonstrating the compound's utility in generating structurally diverse oxalamides (Mamedov et al., 2016).
Polymer Science and Materials Chemistry
The compound plays a role in the synthesis and characterization of novel polymers and materials. For instance, thiophene-containing copolymers have been developed, where the compound's structural motifs are integrated into materials with unique thermal, optical, and electrochemical properties. These materials have potential applications in advanced electronics, photonics, and as smart materials, demonstrating the compound's versatility beyond conventional chemical transformations (Tapia et al., 2010).
Corrosion Inhibition
The compound has been implicated in studies on corrosion inhibition, where derivatives or related molecules have been shown to protect metals against corrosion in acidic environments. This application is crucial for extending the lifespan of materials in industrial settings, showcasing the compound's utility in applied chemistry (Daoud et al., 2014).
Future Directions
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N'-[2-(4-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S2/c1-15-4-10-18(11-5-15)31(28,29)20(19-3-2-12-30-19)14-25-22(27)21(26)24-13-16-6-8-17(23)9-7-16/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKDUDLUIHGANY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorobenzyl)-N2-(2-(thiophen-2-yl)-2-tosylethyl)oxalamide |
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